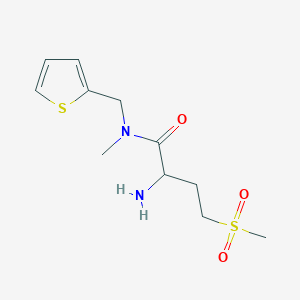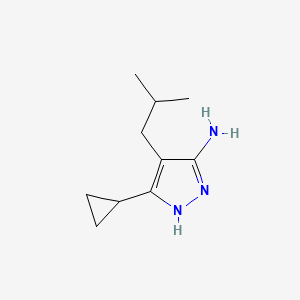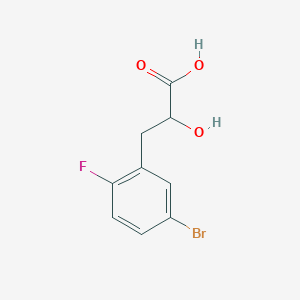![molecular formula C8H15NO3 B13275741 1,4-Dioxa-8-azaspiro[4.5]decan-2-ylmethanol CAS No. 83540-11-8](/img/structure/B13275741.png)
1,4-Dioxa-8-azaspiro[4.5]decan-2-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxa-8-azaspiro[4.5]decan-2-ylmethanol: is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dioxa-8-azaspiro[4.5]decan-2-ylmethanol can be synthesized through the reaction of 2-piperazinone with [4,5’-bithiazole]-2-carbonyl chloride. The reaction typically involves the use of organic solvents and requires controlled temperature conditions to ensure the formation of the desired spirocyclic structure .
Industrial Production Methods: While specific industrial production methods for 1,4-Dioxa-8-azaspiro[4
Chemical Reactions Analysis
Types of Reactions: 1,4-Dioxa-8-azaspiro[4.5]decan-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
1,4-Dioxa-8-azaspiro[4.5]decan-2-ylmethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the development of novel materials with unique physical and chemical properties .
Mechanism of Action
The mechanism of action of 1,4-Dioxa-8-azaspiro[4.5]decan-2-ylmethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 4-Piperidone ethylene acetal
- 2,8-Diazaspiro[4.5]decan-1-one
Comparison: 1,4-Dioxa-8-azaspiro[4.5]decan-2-ylmethanol is unique due to its specific spirocyclic structure that includes both oxygen and nitrogen atoms. This structural feature imparts distinct chemical and physical properties, making it more versatile in various applications compared to similar compounds .
Properties
CAS No. |
83540-11-8 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-3-ylmethanol |
InChI |
InChI=1S/C8H15NO3/c10-5-7-6-11-8(12-7)1-3-9-4-2-8/h7,9-10H,1-6H2 |
InChI Key |
NRURZZCTEVOWQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12OCC(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Heptan-3-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13275688.png)
![1-[(5-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13275704.png)


amine](/img/structure/B13275717.png)
![1-[3-(Methylsulfonyl)benzoyl]piperazine](/img/structure/B13275725.png)
![3-Bromo-4-[(4-methylcyclohexyl)oxy]oxolane](/img/structure/B13275726.png)
![(1R)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane hydrochloride](/img/structure/B13275728.png)

![2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13275732.png)

![6-Bromo-[1,3]oxazolo[4,5-c]pyridine](/img/structure/B13275745.png)
